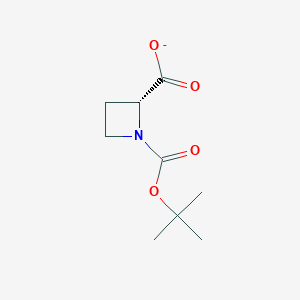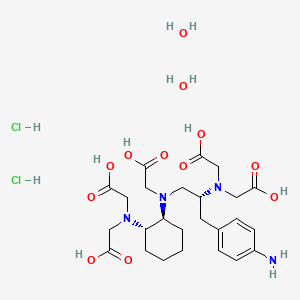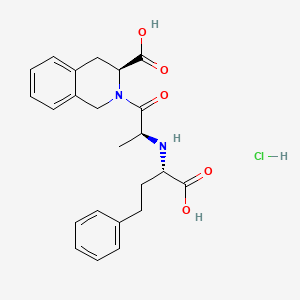
Quinaprilat hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinaprilat (hydrochloride) is the active metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. Quinaprilat (hydrochloride) works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinaprilat (hydrochloride) involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinaprilat (hydrochloride) typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of aprotic solvents like methylene chloride and specific reaction conditions to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Quinaprilat (hydrochloride) undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization.
Common Reagents and Conditions
Hydrolysis: Quinaprilat is formed from the hydrolysis of Quinapril in the liver. This reaction is catalyzed by esterases.
Oxidation: Quinaprilat can undergo oxidative degradation under certain conditions, leading to the formation of various degradation products.
Cyclization: Quinapril can cyclize to form diketopiperazine derivatives under specific conditions.
Major Products
The major products formed from these reactions include Quinaprilat from hydrolysis and diketopiperazine derivatives from cyclization .
Wissenschaftliche Forschungsanwendungen
Quinaprilat (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ACE inhibitors and their chemical properties.
Biology: Employed in research on enzyme inhibition and the renin-angiotensin-aldosterone system.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Wirkmechanismus
Quinaprilat (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .
Vergleich Mit ähnlichen Verbindungen
Quinaprilat (hydrochloride) is compared with other ACE inhibitors such as Enalaprilat, Lisinopril, and Captopril:
Enalaprilat: Like Quinaprilat, Enalaprilat is an active metabolite of Enalapril.
Lisinopril: Unlike Quinaprilat, Lisinopril is not a prodrug and is active in its administered form.
Captopril: Captopril contains a sulfhydryl group, which is absent in Quinaprilat.
Similar Compounds
- Enalaprilat
- Lisinopril
- Captopril
- Ramiprilat
Quinaprilat (hydrochloride) stands out due to its high potency and specific binding characteristics, making it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C23H27ClN2O5 |
|---|---|
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |
InChI-Schlüssel |
YQJDLRLEBDSBCP-ZAFWUOJLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Kanonische SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


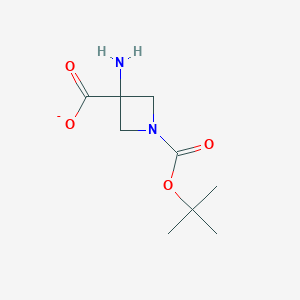
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)


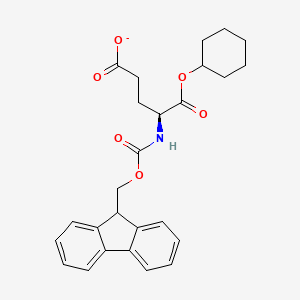
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
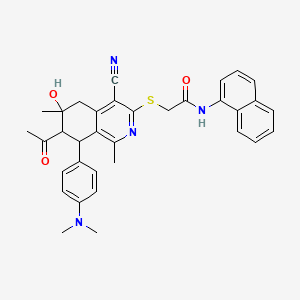
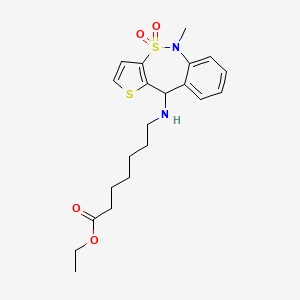

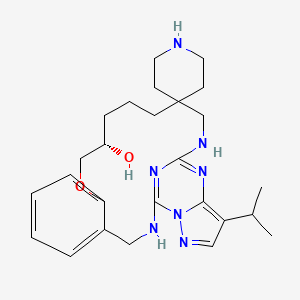
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
